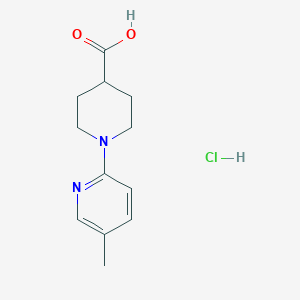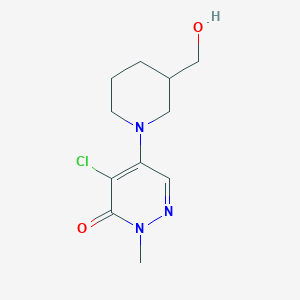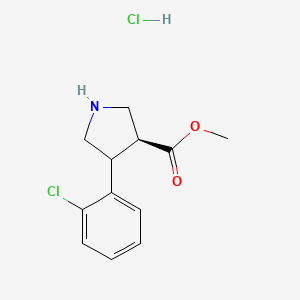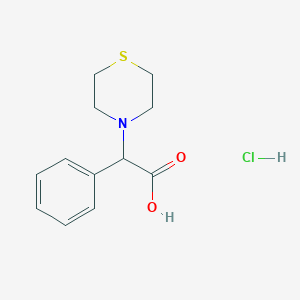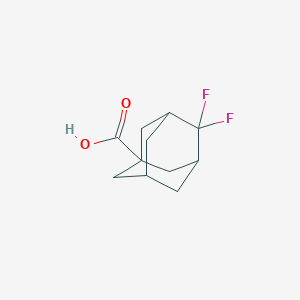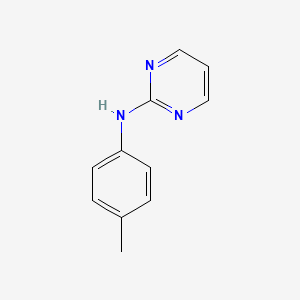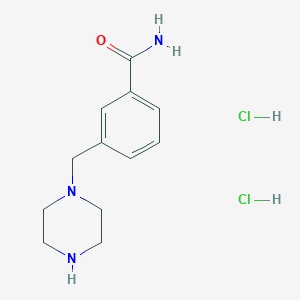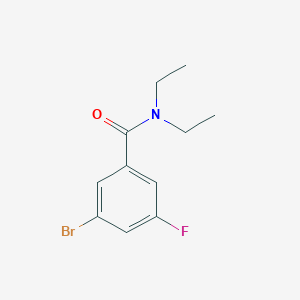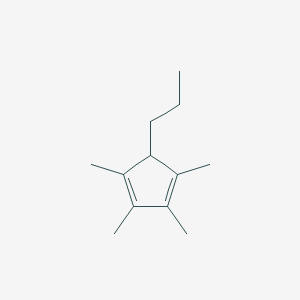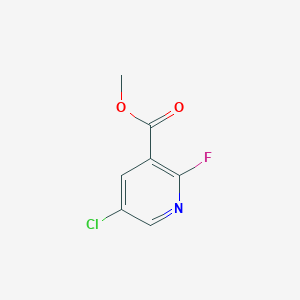
5-Chloro-2-fluoronicotinic acid methyl ester
Descripción general
Descripción
“5-Chloro-2-fluoronicotinic acid methyl ester” is a chemical compound with the molecular formula C7H5ClFNO2. It is also known as "Methyl 5-chloro-2-fluoro-pyridine-3-carboxylate" .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In a laboratory setting, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .
Molecular Structure Analysis
The molecular structure of “5-Chloro-2-fluoronicotinic acid methyl ester” consists of a pyridine ring substituted with a chlorine atom, a fluorine atom, and a methyl ester group .
Chemical Reactions Analysis
Esters, including “5-Chloro-2-fluoronicotinic acid methyl ester”, can undergo various chemical reactions. For instance, they can be synthesized from carboxylic acids and alcohols . They can also undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .
Physical And Chemical Properties Analysis
Esters are derived from carboxylic acids. In an ester, the hydrogen in the -COOH group of a carboxylic acid is replaced by a hydrocarbon group. This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .
Aplicaciones Científicas De Investigación
1. Role in Metabolic Syndrome and as a Food Additive
Chlorogenic acid (5-O-caffeoylquinic acid), a related compound to 5-Chloro-2-fluoronicotinic acid methyl ester, has shown potential as a nutraceutical for the prevention and treatment of metabolic syndrome, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It has also been explored as a food additive due to its antimicrobial activity against a range of organisms and its antioxidant properties, especially against lipid oxidation. These properties make it a promising candidate for the formulation of dietary supplements and functional foods (Santana-Gálvez, et al., 2017).
2. Photodynamic Therapy
A methyl-ester of aminolevulinic acid, similar in structure to 5-Chloro-2-fluoronicotinic acid methyl ester, has been used as a topical photosensitizing agent in photodynamic therapy (PDT) for actinic cheilitis. PDT, involving the use of such esters, has shown promising results as a new therapeutic option for actinic keratosis, particularly on exposed parts like the face, offering a blend of tolerability, clinical efficacy, and excellent cosmetic outcomes (Rossi, et al., 2008).
3. Anticonvulsant Activities
Derivatives of 5-Chloro-2-fluoronicotinic acid methyl ester have been synthesized and assessed for their anticonvulsant activity. Novel substituted compounds have been created and tested in vivo, showing high activity according to maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, indicating the potential of these compounds in the development of new anticonvulsant drugs (Wang, et al., 2015).
4. Antihypertensive and Cardiovascular Impact
Chlorogenic acid, a phenolic compound similar to 5-Chloro-2-fluoronicotinic acid methyl ester, has demonstrated the ability to attenuate hypertension and improve endothelial function in spontaneously hypertensive rats. It suggests the compound's potential to reduce oxidative stress and improve nitric oxide bioavailability, thereby inhibiting excessive production of reactive oxygen species in the vasculature. This could lead to the attenuation of endothelial dysfunction, vascular hypertrophy, and hypertension (Suzuki, et al., 2006).
Propiedades
IUPAC Name |
methyl 5-chloro-2-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJHOPBXCBBKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoronicotinic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



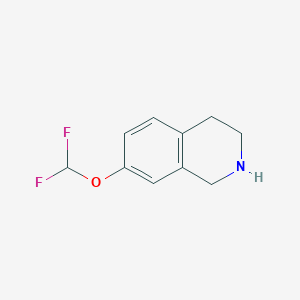
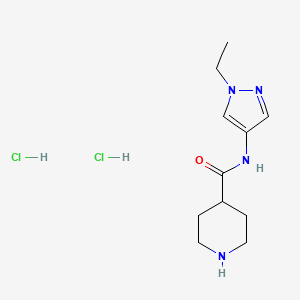
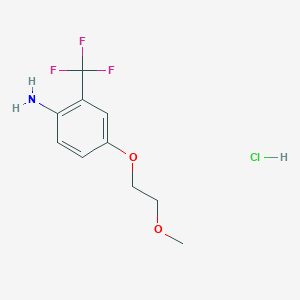
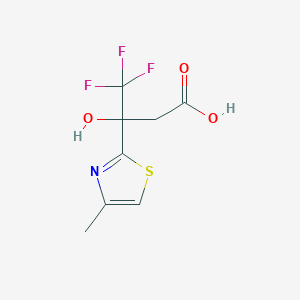
![N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride](/img/structure/B1419595.png)
